1-(3-Methoxybenzoyl)-2-methylpiperazine
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-14-6-7-15(10)13(16)11-4-3-5-12(8-11)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNRQYEQYKVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
- Dissolve 2-methylpiperazine in an appropriate solvent such as tetrahydrofuran (THF).
- Add triethylamine to the solution to act as a base.
- Slowly add 3-methoxybenzoyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 1-(3-Hydroxybenzoyl)-2-methylpiperazine.
Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxybenzoyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors in the central nervous system. The compound’s molecular targets and pathways involved can include neurotransmitter receptors, ion channels, and enzymes. The exact mechanism would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of piperazine derivatives is highly dependent on substituent chemistry and position. Below is a comparative overview:
Key Observations :
- Substituent Position : The 2-methyl group in H-7 and iso-H-7 is critical for kinase selectivity. For example, iso-H-7 (3-methyl) fails to induce p53 nuclear accumulation, unlike H-7 (2-methyl) .
- Functional Groups : The sulfonamide group in H-7 enhances binding to PKC, while the benzoyl group in this compound may confer distinct target specificity (e.g., tyrosine kinases or other benzoyl-binding enzymes).
- Methoxy vs.
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine)
- Apoptosis Induction : H-7 (20–100 μM) induces p53-dependent apoptosis in SH-SY5Y neuroblastoma cells via nuclear accumulation of p53 and prolonged p53 half-life .
- Kinase Inhibition : Inhibits PKC, PKA, and PKG, with IC₅₀ values in the micromolar range .
- Cell Line Specificity : Efficacy depends on wild-type p53 status; mutated p53 cell lines (e.g., MCF-7) show resistance .
This compound (Hypothetical)
- Predicted Targets: The benzoyl moiety is common in kinase inhibitors (e.g., imatinib). Potential targets include receptor tyrosine kinases or MAPK pathways.
- Differentiation vs. Apoptosis : Unlike H-7, which induces apoptosis, benzoyl derivatives may promote differentiation (analogous to genistein in neuroblastoma cells ).
Comparative Data Table
Biological Activity
1-(3-Methoxybenzoyl)-2-methylpiperazine is a compound belonging to the piperazine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a methoxybenzoyl group, which is crucial for its biological interactions.
This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could lead to altered pharmacokinetics of other drugs.
Biological Activities
The compound has demonstrated a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Neurological Effects : Its potential as a neuroprotective agent is being explored due to its ability to modulate neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuroprotective | Modulates dopamine and serotonin levels |
Case Studies
Several case studies highlight the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings .
- Cancer Research :
- Neurological Impact :
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methoxybenzoyl)-2-methylpiperazine, and how can reaction efficiency be optimized?
A common method involves coupling a methoxybenzoyl chloride derivative with 2-methylpiperazine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or chloroform are typically used under ambient conditions . To optimize yield, stoichiometric ratios (e.g., 1.2 equiv. acyl chloride) and reaction time (monitored via TLC with hexane:ethyl acetate 1:2) are critical . Purification via silica gel chromatography (ethyl acetate:hexane gradients) is recommended to isolate the product from unreacted starting materials .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm), benzoyl carbonyl (δ ~165-170 ppm), and piperazine protons (δ ~2.5-3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validate molecular formula (C13H16N2O2) with <0.4% deviation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens should focus on:
- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors due to structural similarities to antipsychotic piperazine derivatives .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to identify IC50 values .
- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based kits .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies include:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
- Selectivity profiling : Use panels of related enzymes/receptors (e.g., CEREP’s Psychoactive Drug Screening Program) to identify cross-reactivity .
- Metabolite analysis : Check for compound degradation via LC-MS/MS in assay media .
Q. What strategies improve selectivity in synthesizing this compound derivatives without generating undesired byproducts?
- Regioselective protection : Temporarily block reactive sites on the piperazine ring using Boc or Fmoc groups .
- Catalytic optimization : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise functionalization .
- Byproduct tracking : Use HPLC-DAD to monitor side products (e.g., N-alkylated isomers) and adjust reaction kinetics .
Q. How can computational methods guide the design of this compound analogs with enhanced target binding?
- Molecular docking : Model interactions with target proteins (e.g., 5-HT2A receptors) using AutoDock Vina to prioritize substituents with favorable binding energies .
- QSAR modeling : Correlate structural features (e.g., methoxy group position, logP) with activity data to predict optimized analogs .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What experimental approaches validate the compound’s pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?
- In vitro metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .
- BBB permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 cell monolayers .
- Plasma protein binding : Measure free fraction via equilibrium dialysis .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
- Quality-by-design (QbD) : Establish a design space for robust synthesis by linking raw material attributes to critical quality attributes (CQAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
